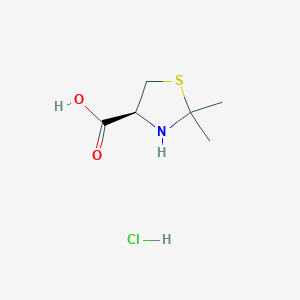
4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF is a chemical compound with the formula C6H13BrMg. It is a Grignard reagent, which are a class of organomagnesium compounds commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-pentylmagnesium bromide consists of a carbon chain with a magnesium atom bonded to a bromine atom. The magnesium atom forms a bridge between the carbon chain and the bromine atom, resulting in a highly reactive center at the magnesium atom .Chemical Reactions Analysis
As a Grignard reagent, 4-Methyl-2-pentylmagnesium bromide can participate in a variety of chemical reactions. These include the formation of alkanes via Ni or Cu-catalyzed cross-coupling reaction with alkyl fluorides .Mécanisme D'action
The mechanism of action of 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF involves the formation of a Grignard reagent upon reaction with an organic substrate. The Grignard reagent is a nucleophilic species that is able to attack electrophilic substrates, resulting in the formation of new bonds. This reaction is commonly used in the synthesis of organic compounds, as it allows for the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects when used in laboratory experiments. It is considered to be non-toxic and non-carcinogenic, and has minimal environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF in laboratory experiments is its low cost and ease of use. Additionally, it is highly soluble in organic solvents, making it easy to work with in a variety of applications. The main limitation of using this compound is its low reactivity, which can lead to slow reaction times and low yields.
Orientations Futures
For 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF include the development of new synthetic methods, such as the use of microwave-assisted synthesis. Additionally, the use of this compound in the synthesis of polymers materials could be further explored. Finally, further research could be conducted into the development of new catalysts that could be used in conjunction with this compound to improve its reactivity and yield.
Méthodes De Synthèse
The synthesis method of 4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF involves the reaction of 4-methyl-2-pentanol with magnesium bromide in the presence of aprotic polar solvents. The reaction is conducted at a temperature of -78°C and is typically completed within one hour. The reaction produces a solution of this compound in the polar solvent, which can then be separated from the reaction mixture by distillation.
Applications De Recherche Scientifique
4-Methyl-2-pentylmagnesium bromide, 0.25 M in 2-MeTHF is used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the production of monomers for materials science. It is also used in the synthesis of complex molecules, such as those found in natural products. Additionally, this compound is used in the synthesis of polymers materials, such as polyurethanes, polyethylene terephthalate, and polyvinyl chloride.
Safety and Hazards
Propriétés
IUPAC Name |
magnesium;2-methylpentane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h4,6H,5H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXYQQOFQVMINJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]CC(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














